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Magnesium arsenide
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L  Get Quote

The following table summarizes the principal electronic properties of intrinsic Gallium Arsenide

and Silicon at room temperature (300 K).

Gallium Arsenide

Propert Silicon (Si Unit
perty (GaAs) (Si)
Bandgap Energy 1.424[4] 1.1[5] eV
Bandgap Type Direct[1][4] Indirect[1][4] -
Electron Mobility (un) ~8500][6] ~1500][6] cm?/\V/:s
Hole Mobility (up) ~400[4][7] ~475[6] cmz/V-s
Intrinsic Carrier
_ _ ~2.16 x 108[5] ~1.0 x 1019[5] cm—3

Concentration (ni)

o ) Nanoseconds (ns) to o
Minority Carrier ) Up to milliseconds

o microseconds (us)[8] S
Lifetime (ms)[8][9]

[9]

Breakdown Electric

] ~4 x 10°[7] ~3x10° Vicm
Field
Thermal Conductivity 0.46 - 0.56[4][6] 1.5[6][10] W/cm-K

Core Electronic Property Comparison
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Bandgap: Direct vs. Indirect

Gallium arsenide has a direct bandgap, meaning electrons at the conduction band minimum
can recombine directly with holes at the valence band maximum, efficiently emitting photons.[4]
This property makes GaAs an excellent material for optoelectronic devices like lasers and
LEDs.[1][4] Silicon has an indirect bandgap, which makes radiative recombination inefficient as
it requires the assistance of a phonon to conserve momentum.[4] Consequently, silicon is a
poor light emitter.[4] The wider bandgap of GaAs also allows it to be less sensitive to
overheating compared to silicon.[4]

Carrier Mobility

The most significant electronic advantage of GaAs over Si is its substantially higher electron
mobility, which is more than five times greater than that of silicon.[11] This high mobility is due
to the smaller effective mass of electrons in the GaAs crystal structure.[12] This allows GaAs
transistors to operate at much higher frequencies (in excess of 250 GHz), making the material
ideal for high-speed and high-frequency applications such as RF amplifiers, microwave circuits,
and satellite communications.[1][4] In contrast, silicon possesses a slightly higher hole mobility,
which is advantageous for fabricating high-speed P-channel transistors required for CMOS
logic.[4] The lack of a fast CMOS structure in GaAs has limited its use in mainstream digital
logic circuits.[4]

Thermal Conductivity

Silicon's thermal conductivity is approximately three times higher than that of Gallium Arsenide.
[4][10] This gives silicon a significant advantage in dissipating heat, a critical factor for high-
power devices and high-density integrated circuits.[2][10] The poor thermal conductivity of
GaAs limits the achievable packing densities and the amount of power a device can handle
without overheating.[2]

Breakdown Voltage

Due to its wider bandgap, GaAs exhibits a higher breakdown electric field and can withstand
higher reverse voltages than silicon.[7][13] This makes GaAs a preferred material for certain
high-voltage and power applications.[13][14]

Experimental Protocols
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The determination of the electronic properties listed above relies on well-established
experimental techniques. The following are protocols for three key measurements.

Measurement of Bandgap Energy (EQ)

This protocol determines the bandgap of a semiconductor by measuring the temperature
dependence of the reverse saturation current in a p-n junction diode.

Methodology:

e Apparatus Setup: A p-n junction diode of the material to be tested is placed inside a
temperature-controlled oven. A thermometer is used to measure the oven temperature. The
diode is connected in a reverse-bias configuration to a DC voltage source and a
microammeter to measure the reverse saturation current (Is).[15]

o Data Collection: A constant reverse bias voltage (e.g., 1V) is applied to the diode.[15] The
oven is heated to a high temperature (e.g., 90-100°C).[15] The oven is then switched off, and
as it cools, the reverse saturation current (Is) is recorded at regular temperature intervals
(e.g., every 5°C).[15]

e Analysis: The relationship between the reverse saturation current and temperature is given
by: Is « T3 exp(-Eg / kBT) where kB is the Boltzmann constant and T is the absolute
temperature.

o Calculation: A graph is plotted with logio(ls) on the y-axis against 103/T on the x-axis.[15][16]
The plot should yield a straight line in the intrinsic region. The slope (m) of this line is used to
calculate the bandgap energy using the formula: Eg = 2.303 x 2 x kB x m x 103 eV

Measurement of Carrier Mobility (Hall Effect)

The Hall effect provides a direct method for determining the mobility and type (n-type or p-type)
of charge carriers in a semiconductor.

Methodology:

o Sample Preparation: A rectangular sample of the semiconductor material with a known
thickness (d) is prepared. Four electrical contacts are made to the sample.
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o Apparatus Setup: A constant current (I) is passed along the length of the sample. A uniform
magnetic field (B) is applied perpendicular to the direction of the current flow.[17] A voltmeter
is connected across the width of the sample to measure the Hall Voltage (VH) that develops.
[17]

o Data Collection: The current (I) and magnetic field (B) are applied, and the resulting Hall
Voltage (VH) is measured. The polarity of the Hall voltage indicates whether the majority
carriers are electrons or holes.[17]

e Calculation:

[¢]

The Hall coefficient (RH) is calculated as: RH = (VH x d) / (I x B).

[e]

The carrier concentration (n or p) is then determined: n (or p) =1/ (e x |RH|), where e is
the elementary charge.

[¢]

The conductivity (o) of the sample is measured separately by finding its resistance (R),
length (L), and cross-sectional area (A): c =L/ (R x A).

[¢]

Finally, the Hall mobility (W) is calculated as: p = |RH| x 0.

Measurement of Minority Carrier Lifetime

This protocol describes the use of time-resolved microwave conductivity (TRMC) to measure
carrier mobility and lifetime without the need for electrical contacts.

Methodology:

o Apparatus Setup: The semiconductor sample is placed in a resonant cavity or waveguide. A
pulsed optical laser is used to excite the sample, generating excess electron-hole pairs.[18]
A microwave source is used to probe the change in conductivity of the sample over time.

o Data Collection: The laser flashes, creating charge carriers and increasing the sample's
conductivity. This increase in conductivity causes a change in the absorption of microwave
power, which is detected. The decay of this microwave absorption signal is recorded over
time as the excess carriers recombine.
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e Analysis: The decay curve of the photoconductance is analyzed. The minority carrier lifetime
(1) is extracted by fitting the decay to an exponential function. The peak of the signal,
combined with knowledge of the laser fluence and material's absorption coefficient, can be
used to determine the product of the carrier generation yield and the sum of electron and
hole mobilities.[18]

Logical Comparison Diagram

The following diagram illustrates the relationship between the fundamental properties of GaAs
and Si and their resulting suitability for different applications.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://en.wikipedia.org/wiki/Electron_mobility
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Validation & Comparative
Check Availability & Pricing

BENGHE

Semiconductor Materials

Gallium Arsenide (GaAs) Silicon (Si)
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- Efficient Light Emission - Excellent Heat Dissipation
- High Speed Operation - Mature CMOS Technology
- High Frequency Capability - High Integration Density
- Radiation Resistance - Low Cost
Primary Applications

Optoelectronics (Lasers, LEDSs)

RF & Microwave Devices
High-Speed Electronics

Integrated Circuits (CPUs, Memory)

CMOS Logic
Solar Panels
Power Devices
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Caption: Comparative workflow of GaAs and Si properties leading to distinct applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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